
2-Butylazo-2-propyl hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylazo-2-propyl hydroperoxide, commonly known as BAPH, is an organic compound that is widely used in scientific research. It is a radical initiator that is used in the synthesis of polymers, particularly in the production of polyethylene and polypropylene. BAPH is a colorless liquid that is highly reactive and can cause severe burns upon contact with skin.
Mecanismo De Acción
BAPH works by initiating the formation of free radicals, which are highly reactive species that can initiate polymerization reactions. The free radicals generated by BAPH react with monomers to form polymer chains, which then continue to grow through the addition of more monomers. The process is highly exothermic and requires careful temperature control to prevent thermal runaway.
Efectos Bioquímicos Y Fisiológicos
BAPH is highly reactive and can cause severe burns upon contact with skin. It can also cause respiratory irritation if inhaled. However, there is limited information available on the biochemical and physiological effects of BAPH in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAPH is a highly effective radical initiator that is widely used in the synthesis of polymers. It has several advantages over other radical initiators, including its high reactivity and low toxicity. However, BAPH is highly reactive and can be difficult to handle safely, particularly in large-scale reactions. It also requires careful temperature control to prevent thermal decomposition.
Direcciones Futuras
There are several areas of future research that could be explored in relation to BAPH. One area of interest is the development of new and improved radical initiators that are safer and more efficient than BAPH. Another area of interest is the use of BAPH in the synthesis of new and novel polymers with unique properties and applications. Finally, more research is needed to understand the biochemical and physiological effects of BAPH in humans and animals.
Métodos De Síntesis
The synthesis of BAPH involves the reaction of butyl azoformate with tert-butyl hydroperoxide in the presence of a radical initiator. The reaction is typically carried out in a solvent such as toluene or dichloromethane and requires careful temperature control to prevent thermal decomposition.
Aplicaciones Científicas De Investigación
BAPH is widely used in scientific research as a radical initiator in the synthesis of polymers. It is particularly useful in the production of polyethylene and polypropylene, which are widely used in the manufacture of plastic products. BAPH is also used in the production of other polymers, such as polystyrene and polyvinyl chloride.
Propiedades
Número CAS |
117135-59-8 |
|---|---|
Nombre del producto |
2-Butylazo-2-propyl hydroperoxide |
Fórmula molecular |
C7H16N2O2 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
butyl(2-hydroperoxypropan-2-yl)diazene |
InChI |
InChI=1S/C7H16N2O2/c1-4-5-6-8-9-7(2,3)11-10/h10H,4-6H2,1-3H3 |
Clave InChI |
OBCIJGSAPVQGBS-UHFFFAOYSA-N |
SMILES |
CCCCN=NC(C)(C)OO |
SMILES canónico |
CCCCN=NC(C)(C)OO |
Sinónimos |
2-Butylazo-2-propyl hydroperoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



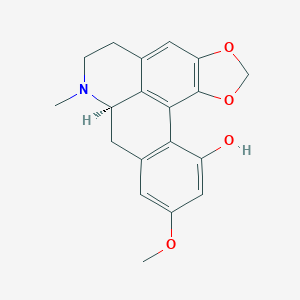
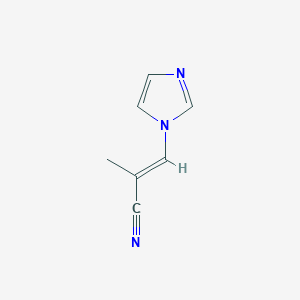
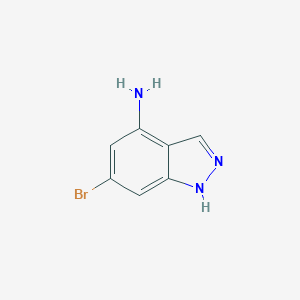
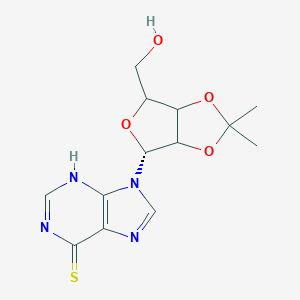
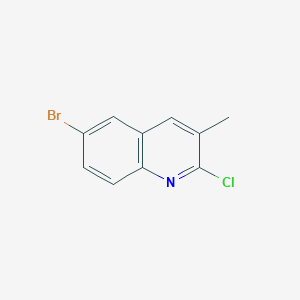
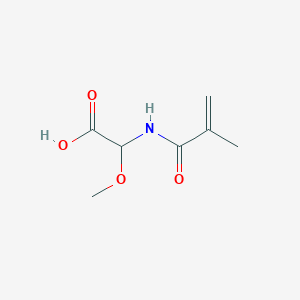
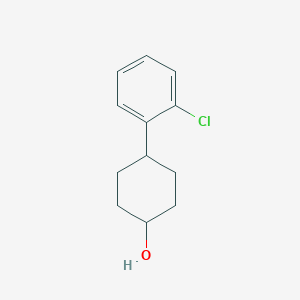
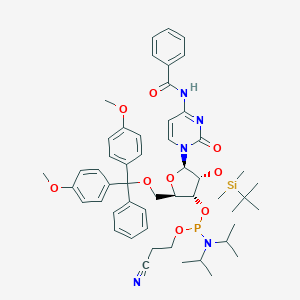
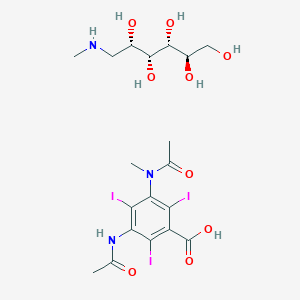
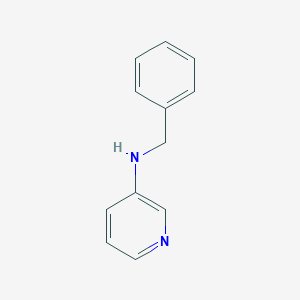
![2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B49891.png)
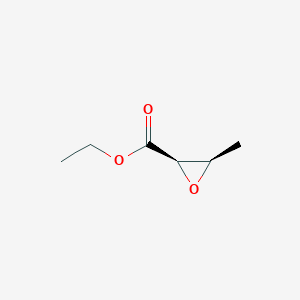
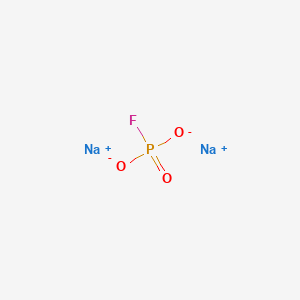
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)